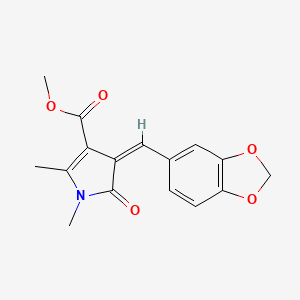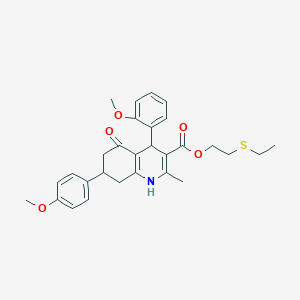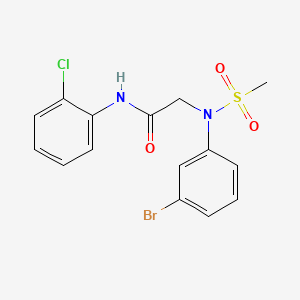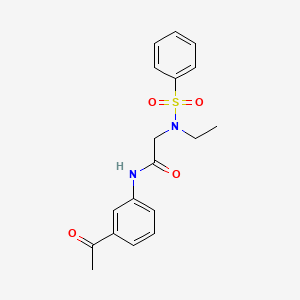![molecular formula C16H13NO4 B5083149 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid, also known as DBF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBF is a synthetic compound that belongs to the class of diketopiperazines and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer this compound to cells or animals in a lab setting.
Zukünftige Richtungen
There are several potential future directions for research on 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid. One potential direction is to investigate the efficacy of this compound in combination with other anticancer drugs. Another potential direction is to investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to exhibit potent anticancer activity, anti-inflammatory activity, and neuroprotective activity. This compound has several advantages for use in lab experiments, such as its simple synthesis method and stability. However, this compound also has limitations, such as its limited solubility in aqueous solutions. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid involves the reaction between dibenzo[b,d]furan-3-amine and diethyl 2-oxoglutarate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white powder with a purity of over 95%. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
4-(dibenzofuran-3-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(7-8-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)21-14(12)9-10/h1-6,9H,7-8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJUDRQJKHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)

![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)



![2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide trifluoroacetate](/img/structure/B5083174.png)
